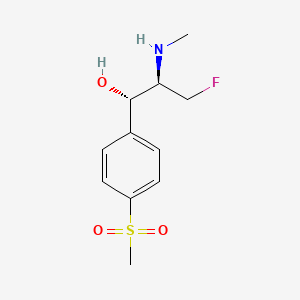![molecular formula C12H24N2O2 B15052619 tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a butyl chain and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the butyl chain can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with potential biological activity.
Reduction: Amines with altered properties.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their properties and functions .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: This compound has a similar azetidine ring but is attached to a piperidine ring instead of a butyl chain.
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride: This compound also contains an azetidine ring but is linked to a piperazine ring and exists as a hydrochloride salt.
Uniqueness: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is unique due to its specific combination of an azetidine ring, a butyl chain, and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Clé InChI |
MYHVIZHGGUDWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


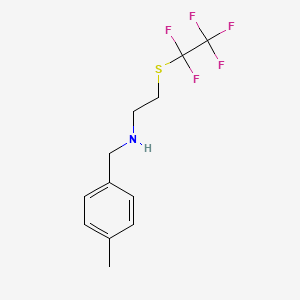
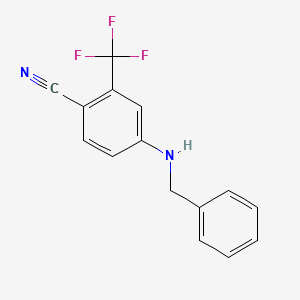
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
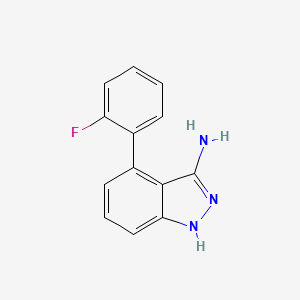
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
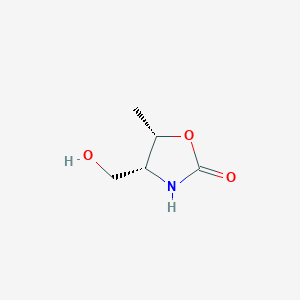
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
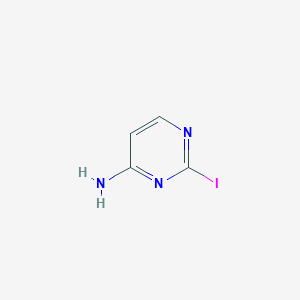
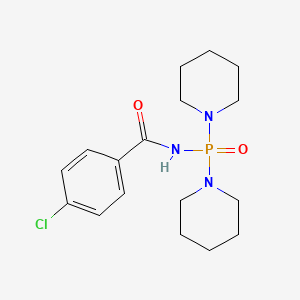
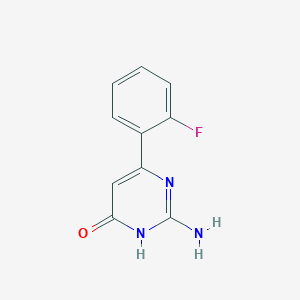
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
